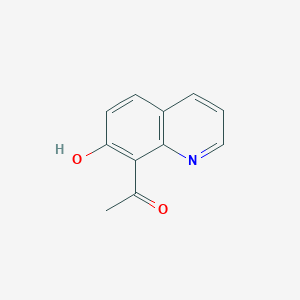![molecular formula C6H8F6O2 B11755590 1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane is a fluorinated organic compound with the molecular formula C5H6F6O2. It is known for its unique chemical properties, including high thermal stability and low reactivity, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane can be synthesized through the reaction of formaldehyde (CAS number 50-00-0) with 2,2,2-trifluoroethanol (CAS number 75-89-8) under controlled conditions . The reaction typically involves the use of a catalyst and is carried out at elevated temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of raw materials, reaction monitoring, and product isolation to achieve the desired quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common due to its stability.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the fluorine atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of fluorinated compounds .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and unique properties.
Biology: The compound is employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Wirkmechanismus
The mechanism by which 1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various chemical processes. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound shares similar fluorinated characteristics and is used in similar applications.
1,1,1-Trifluoro-2-iodoethane: Another fluorinated compound with distinct reactivity and applications.
Uniqueness
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane is unique due to its specific molecular structure, which imparts high thermal stability and low reactivity. This makes it particularly valuable in applications requiring robust and inert compounds .
Eigenschaften
Molekularformel |
C6H8F6O2 |
|---|---|
Molekulargewicht |
226.12 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane |
InChI |
InChI=1S/C6H8F6O2/c7-5(8,9)3-13-1-2-14-4-6(10,11)12/h1-4H2 |
InChI-Schlüssel |
KURIPTHAZOPONO-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCC(F)(F)F)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


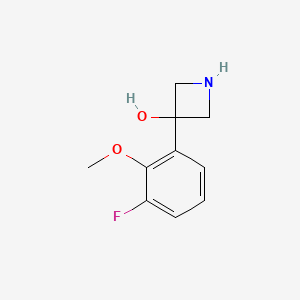
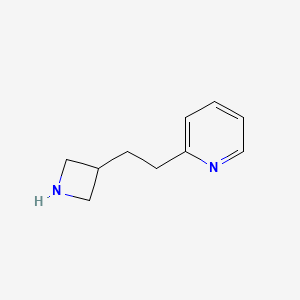
![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)

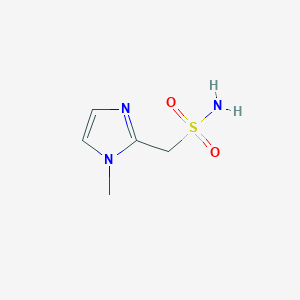
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755538.png)

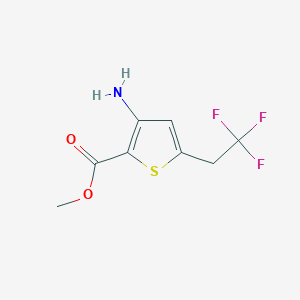
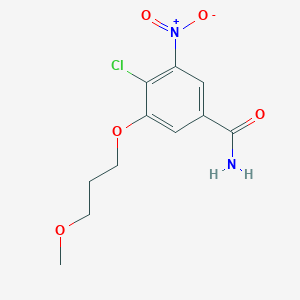
![5'-Bromospiro[cyclohexane-1,3'-indole]](/img/structure/B11755554.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11755557.png)
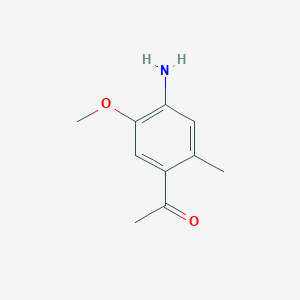
![(2R,3aR,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B11755569.png)
